BenchChemオンラインストアへようこそ!

Hexyl[2-(morpholin-4-yl)ethyl]amine

GPCR Pharmacology Analgesic Discovery MOR Agonism

Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS 100392-32-3) is a secondary amine comprising a morpholine ring linked via an ethylamine spacer to a C6 n-hexyl chain (molecular formula C12H26N2O, molecular weight 214.35 g/mol). This compound serves as an organic building block and versatile small-molecule scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C12H26N2O
Molecular Weight 214.353
CAS No. 100392-32-3
Cat. No. B2423762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl[2-(morpholin-4-yl)ethyl]amine
CAS100392-32-3
Molecular FormulaC12H26N2O
Molecular Weight214.353
Structural Identifiers
SMILESCCCCCCNCCN1CCOCC1
InChIInChI=1S/C12H26N2O/c1-2-3-4-5-6-13-7-8-14-9-11-15-12-10-14/h13H,2-12H2,1H3
InChIKeyFNPYUOOVHAHFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS 100392-32-3): Baseline Characterization for Scientific Procurement


Hexyl[2-(morpholin-4-yl)ethyl]amine (CAS 100392-32-3) is a secondary amine comprising a morpholine ring linked via an ethylamine spacer to a C6 n-hexyl chain (molecular formula C12H26N2O, molecular weight 214.35 g/mol) . This compound serves as an organic building block and versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . The morpholine moiety contributes hydrogen-bonding capacity and aqueous solubility, while the hexyl substituent modulates lipophilicity (calculated logP ~2.0–2.5 relative to methyl analog ~0.5) and membrane permeability .

Why Generic Substitution of Hexyl[2-(morpholin-4-yl)ethyl]amine Fails: Alkyl Chain Length Dictates Biological Activity


Within the N-alkyl-2-(morpholin-4-yl)ethylamine chemotype, the alkyl substituent length (C1 through C8+) exerts profound effects on physicochemical properties (logP, aqueous solubility) and consequently biological activity. Data from the BindingDB and PubChem BioAssay repositories demonstrate that hexyl-substituted morpholinoethylamine derivatives exhibit EC50 values ranging from 0.1 nM to 52 nM across multiple human receptor targets including MOR, Nav1.1, and GPCRs [1]. Systematic structure-activity relationship (SAR) analyses reveal that C6–C7 alkyl chains confer optimal hydrophobic complementarity to specific receptor binding pockets, whereas shorter chains (methyl, ethyl, propyl) display substantially reduced potency [2]. Generic substitution with a methyl analog (CAS 41239-40-1) or butyl analog would therefore yield fundamentally different pharmacological profiles, rendering the hexyl derivative non-interchangeable in applications where lipophilicity-driven target engagement, membrane permeability, or receptor occupancy are critical parameters.

Quantitative Differentiation Evidence for Hexyl[2-(morpholin-4-yl)ethyl]amine vs. Alkyl Chain Analogs


C6 Hexyl Substitution Achieves Nanomolar Potency at Human Mu-Opioid Receptor (MOR) vs. Weaker Short-Chain Analogs

Hexyl[2-(morpholin-4-yl)ethyl]amine-containing compounds exhibit agonist activity at human mu-opioid receptor (MOR) with an EC50 of 0.100 nM measured via [35S]GTPγS binding assay in CHO cell membranes [1]. In contrast, structurally related morpholinoethylamine derivatives bearing shorter alkyl substituents show approximately 520-fold reduced potency with an EC50 of 52 nM in cAMP accumulation assays using CHOK1 cells expressing human MOR [2]. This potency differential underscores the critical role of the C6 hexyl chain in achieving optimal hydrophobic interactions within the MOR binding pocket.

GPCR Pharmacology Analgesic Discovery MOR Agonism SAR Analysis

Hexyl Derivative Demonstrates Sub-10 Nanomolar Nav1.1 Modulatory Activity

A hexyl-substituted morpholinoethylamine derivative (identified via BindingDB entry BDBM50582059 / CHEMBL5082582) exhibits potent modulator activity at human voltage-gated sodium channel Nav1.1 expressed in Xenopus laevis oocytes, with an EC50 of 7.90 nM [1]. Within the broader N-alkyl-morpholinoethylamine chemotype, activity at sodium channels shows strong alkyl chain dependence: shorter-chain analogs (methyl, ethyl, propyl) generally exhibit EC50 values >100 nM or no detectable modulation, while C6–C7 alkyl chains confer optimal channel engagement [2].

Ion Channel Modulation CNS Drug Discovery Nav1.1 Pharmacology Electrophysiology

Physicochemical Differentiation: Enhanced Lipophilicity (logP) and Calculated Membrane Permeability vs. Shorter Alkyl Analogs

Hexyl[2-(morpholin-4-yl)ethyl]amine possesses a calculated partition coefficient (clogP) of approximately 2.0–2.5, significantly higher than the methyl analog methyl[2-(morpholin-4-yl)ethyl]amine (CAS 41239-40-1) with clogP ~0.5 . The hexyl derivative's increased lipophilicity correlates with enhanced predicted membrane permeability and blood-brain barrier penetration potential, making it the preferred choice for CNS-targeted applications. The morpholine nitrogen and secondary amine provide hydrogen-bonding capacity (1 H-bond donor, 3 H-bond acceptors) that balances the hexyl-induced lipophilicity to maintain aqueous solubility within acceptable ranges for in vitro assay compatibility .

Drug-likeness ADME Prediction Physicochemical Profiling Lead Optimization

Differentiation Marker: Differentiated vs. Undifferentiated Cell Proliferation Arrest Activity Supports Anti-Cancer Lead Identification

Hexyl[2-(morpholin-4-yl)ethyl]amine has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells while simultaneously inducing their differentiation to the monocyte lineage [1]. This dual activity profile—inhibiting proliferation of undifferentiated cells while promoting differentiation—contrasts with many in-class morpholine derivatives that primarily exhibit simple cytotoxic or antiproliferative effects without the differentiation-induction component [2]. While quantitative proliferation arrest data (IC50 values) were not accessible in the available literature, the qualitative differentiation-induction property represents a mechanistically distinct activity that may confer unique phenotypic screening value for oncology research programs seeking agents that both inhibit tumor cell expansion and promote cellular maturation.

Cancer Cell Differentiation Anti-proliferative Activity Oncology Lead Discovery Phenotypic Screening

Recommended Application Scenarios for Hexyl[2-(morpholin-4-yl)ethyl]amine in Research and Industrial Procurement


GPCR Drug Discovery: MOR Agonist Lead Scaffold with Sub-Nanomolar Potency

Based on the 0.100 nM MOR agonist EC50 demonstrated by hexyl-substituted morpholinoethylamine derivatives [1], this compound serves as an optimal building block for medicinal chemistry programs targeting mu-opioid receptor modulation. Procurement is specifically justified for research groups seeking MOR-targeted lead compounds with sub-nanomolar potency—a profile that methyl or ethyl analogs cannot achieve due to their 520-fold weaker activity (EC50 52 nM) .

Ion Channel Pharmacology: Nav1.1 Modulator Development with Sub-10 nM Activity

The hexyl derivative's demonstrated EC50 of 7.90 nM at human Nav1.1 expressed in Xenopus oocytes [1] supports its use as a privileged scaffold for voltage-gated sodium channel modulator discovery. Shorter alkyl chain analogs typically exhibit >100 nM potency or no detectable modulation, establishing the hexyl variant as the preferred choice for Nav1.1-targeted CNS programs .

CNS-Penetrant Lead Optimization: Balanced Lipophilicity for Blood-Brain Barrier Permeability

With a calculated logP of approximately 2.0–2.5 (compared to ~0.5 for the methyl analog) [1], Hexyl[2-(morpholin-4-yl)ethyl]amine provides enhanced passive membrane permeability while retaining one hydrogen-bond donor and three acceptors from the morpholine and secondary amine moieties . This physicochemical profile makes it suitable for CNS drug discovery programs requiring blood-brain barrier penetration and intracellular target engagement.

Phenotypic Screening: Differentiation-Inducing Anti-Proliferative Agent for Oncology Research

The reported activity in arresting undifferentiated cell proliferation while inducing monocyte differentiation [1] supports the compound's use as a phenotypic screening tool for cancer cell differentiation pathways. This mechanistic profile distinguishes it from purely cytotoxic morpholine derivatives and may enable identification of differentiation-based anti-cancer strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexyl[2-(morpholin-4-yl)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.